molecular formula C18H19BrN2O2 B2797561 1-(4-Bromophenyl)-7,8-dimethoxy-4-methyl-4,5-dihydro-3H-benzo[d][1,2]diazepine CAS No. 1564270-44-5

1-(4-Bromophenyl)-7,8-dimethoxy-4-methyl-4,5-dihydro-3H-benzo[d][1,2]diazepine

Cat. No.: B2797561
CAS No.: 1564270-44-5
M. Wt: 375.266
InChI Key: WKYMBCVWOLHOQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-7,8-dimethoxy-4-methyl-4,5-dihydro-3H-benzo[d][1,2]diazepine is a benzodiazepine derivative featuring a 4-bromophenyl substituent, methoxy groups at positions 7 and 8, and a methyl group at position 4. This compound is commercially available (e.g., from CymitQuimica) in quantities ranging from 100 mg to 5 g, with prices reflecting its complex synthesis and niche applications in research .

Properties

IUPAC Name

1-(4-bromophenyl)-7,8-dimethoxy-4-methyl-4,5-dihydro-3H-2,3-benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O2/c1-11-8-13-9-16(22-2)17(23-3)10-15(13)18(21-20-11)12-4-6-14(19)7-5-12/h4-7,9-11,20H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYMBCVWOLHOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C=C2C(=NN1)C3=CC=C(C=C3)Br)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Reactions Involving the Bromophenyl Group

The bromine atom at the para position of the phenyl ring is a key reactive site, enabling cross-coupling reactions and nucleophilic substitutions.

Reaction TypeConditionsProductYield/Notes
Suzuki Coupling Pd catalyst, arylboronic acid, baseBiaryl derivativesCommon for introducing diverse aryl groups .
Nucleophilic Aromatic Substitution Strong nucleophiles (e.g., amines), heatSubstituted phenyl derivativesLimited by electron-rich methoxy groups .
  • Example : Reaction with primary amines under basic conditions replaces bromine with amine groups, producing 1-(4-aminophenyl)-... analogues.

Modification of Methoxy Groups

The methoxy groups at positions 7 and 8 can undergo demethylation or oxidation.

Reaction TypeConditionsProductYield/Notes
Demethylation BBr₃ or HI (anhydrous)Hydroxybenzodiazepine derivativesYields depend on steric hindrance .
Oxidation KMnO₄ or CrO₃Carbonyl-containing derivativesConverts methoxy to ketone or carboxylic acid groups.
  • Structural Impact : Demethylation enhances polarity, affecting solubility and receptor binding .

Diazepine Ring Functionalization

The 1,2-diazepine core participates in cycloadditions and alkylation reactions.

Reaction TypeConditionsProductYield/Notes
Alkylation Propargyl bromide, baseTerminal alkyne intermediatesUsed in "click" chemistry for conjugates .
Cyclization Acidic or thermal conditionsFused heterocycles (e.g., imidazo-diazepines)Enhances pharmacological profiles .
  • Example : Propargyl bromide alkylation followed by Cu(I)-catalyzed azide-alkyne cycloaddition generates triazole-linked conjugates (e.g., estradiol-PBD hybrids) .

Reduction and Oxidation Reactions

The diazepine ring’s imine bond is redox-active.

Reaction TypeConditionsProductYield/Notes
Imine Reduction NaBH₄ or H₂/PdSaturated diazepane derivativesStabilizes the ring structure .
Oxidative Ring Expansion Ozone or mCPBALarger heterocycles (e.g., oxadiazoles)Rare; requires specific substituents .

Key Mechanistic Insights

  • Bromine Reactivity : Para-bromine’s position facilitates metal-catalyzed cross-couplings but is deactivated by electron-donating methoxy groups in electrophilic substitutions .

  • Methoxy Stability : Demethylation requires harsh conditions due to steric protection by adjacent groups .

  • Ring Flexibility : The partially saturated diazepine allows conformational adjustments during binding .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of compounds related to the benzo[d][1,2]diazepine framework. For instance, derivatives have shown significant activity against various cancer cell lines. A study reported that certain benzo-pyrano-diazepine derivatives exhibited IC50 values of 16.19 ± 1.35 μM against HCT-116 (colon cancer) and 17.16 ± 1.54 μM against MCF-7 (breast cancer) cells, indicating promising anticancer properties comparable to standard chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (μM)
Compound 9HCT-11616.19 ± 1.35
Compound 9MCF-717.16 ± 1.54

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties. Research into similar diazepine derivatives has indicated their ability to modulate neurotransmitter systems, potentially offering protection against neurodegenerative diseases and conditions such as seizures and stroke .

Synthesis and Derivatives

The synthesis of 1-(4-Bromophenyl)-7,8-dimethoxy-4-methyl-4,5-dihydro-3H-benzo[d][1,2]diazepine typically involves multi-step organic reactions that can yield a variety of derivatives with modified biological activities. Understanding these synthetic pathways is crucial for optimizing the pharmacological profiles of these compounds.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to the benzo[d][1,2]diazepine framework:

  • Cytotoxicity Evaluation : A study synthesized a series of benzo-pyrano-diazepines and evaluated their cytotoxic effects on cancer cell lines, demonstrating that structural modifications can enhance anticancer activity .
  • Neuroprotective Studies : Research on diazepine derivatives has shown their potential in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases .
  • Antibacterial Assessments : Investigations into the antibacterial properties of similar compounds revealed their effectiveness against resistant bacterial strains, suggesting that modifications to the diazepine structure could yield new therapeutic agents .

Comparison with Similar Compounds

Halogen Substitution Effects

The bromophenyl group in the target compound distinguishes it from analogs with other halogens. compares two imidazole-4-imines: a chloro- (1) and bromo-substituted (2) derivative. Key differences include:

  • Unit Cell Parameters : The brominated analog (2) exhibits larger unit cell dimensions (e.g., a = 8.0720 Å vs. 7.9767 Å for the chloro analog) and subtle angular variations (e.g., α = 81.161° vs. 80.522°), attributed to bromine’s larger atomic radius .

Implication for Target Compound : The 4-bromophenyl group may enhance crystal packing efficiency compared to chloro or fluoro analogs, though this requires experimental validation.

Functional Group Modifications: Carboxamide Derivative

and describe (S)-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide, which adds a carboxamide group and N-methylation. Key comparisons:

  • Structural Impact: The carboxamide introduces hydrogen-bonding capability, likely improving aqueous solubility compared to the non-carboxamide target compound .
  • Commercial Data : The carboxamide derivative is priced lower per gram ($636.00/g vs. €1,632.00/g for the target compound), possibly due to optimized synthesis or higher purity (97% vs. unspecified) .

Heterocyclic Core Variations

lists a thieno-stirazolo-diazepine derivative with a bromophenyl group. Unlike the target compound’s benzo[d][1,2]diazepine core, this analog incorporates a thieno-stirazolo system, which may alter electronic properties and bioavailability.

Table 1: Structural and Commercial Comparison of Selected Analogs

Compound Name Core Structure Key Substituents Purity Price (1g) Notable Features
Target Compound Benzo[d][1,2]diazepine 4-Bromophenyl, 7,8-dimethoxy N/A €1,632.00 High cost, methyl group
Carboxamide Derivative Benzo[d][1,2]diazepine Adds carboxamide, N-methyl 97% $636.00 Enhanced solubility potential
Imidazole-4-imine Br Analog Imidazole 4-Bromophenyl, methanimine N/A N/A Larger unit cell parameters

Discussion of Structural and Functional Implications

  • Carboxamide Addition : The derivative in demonstrates how functional group modifications can balance hydrophobicity and hydrogen-bonding capacity, a critical factor in drug design .
  • Synthetic Complexity : The target compound’s high price reflects challenges in synthesis, possibly due to multiple methoxy groups and stereochemical considerations .

Biological Activity

1-(4-Bromophenyl)-7,8-dimethoxy-4-methyl-4,5-dihydro-3H-benzo[d][1,2]diazepine is a compound belonging to the benzodiazepine family, which is known for its diverse pharmacological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic effects, structure-activity relationships (SAR), and findings from recent studies.

  • IUPAC Name : 1-(4-bromophenyl)-7,8-dimethoxy-4-methyl-4,5-dihydro-3H-benzo[d][1,2]diazepine
  • CAS Number : 1564270-44-5
  • Molecular Formula : C18H19BrN2O2
  • Molecular Weight : 375.27 g/mol
  • Purity : 95% .

Pharmacological Effects

Benzodiazepines are primarily known for their anxiolytic, sedative, and anticonvulsant properties. The specific compound has been studied for its potential in treating anxiety disorders and epilepsy.

  • Anxiolytic Activity : Studies suggest that modifications in the benzodiazepine structure can enhance anxiolytic effects while minimizing side effects commonly associated with traditional benzodiazepines .
  • Anticonvulsant Properties : The compound has shown promise in anticonvulsant activity through its interaction with GABA receptors, which are critical in regulating neuronal excitability .
  • Antitumor Activity : Preliminary studies indicate that certain benzodiazepine derivatives exhibit antitumor properties by interacting with DNA and inhibiting cancer cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of benzodiazepines is heavily influenced by their chemical structure. The following table summarizes key structural modifications and their impact on biological activity:

Structural ModificationEffect on Activity
Bromine at the para positionGenerally decreases activity compared to other halogens
Methoxy groups at positions 7 and 8Enhances lipophilicity and receptor binding affinity
Methyl group at position 4Increases overall biological activity

Case Studies

  • Anticonvulsant Study : A study evaluated various benzodiazepines for their ability to displace flumazenil from GABA receptors in rat models. The results indicated that compounds with a bromophenyl group exhibited varied affinities based on additional substituents on the diazepine ring .
  • Antitumor Screening : Research involving a series of benzodiazepines demonstrated that modifications at the C-3 position significantly affected their antitumor efficacy against human breast adenocarcinoma cell lines (MCF-7). Compounds with specific substitutions showed enhanced cytotoxicity compared to standard treatments .

The primary mechanism through which 1-(4-Bromophenyl)-7,8-dimethoxy-4-methyl-4,5-dihydro-3H-benzo[d][1,2]diazepine exerts its effects is through modulation of the GABA_A receptor. The binding affinity to this receptor is crucial for its anxiolytic and anticonvulsant properties:

  • GABA_A Receptor Interaction : The compound enhances the inhibitory effects of GABA, leading to increased neuronal hyperpolarization and reduced excitability .

Q & A

Basic: What are the optimal synthetic routes for 1-(4-Bromophenyl)-7,8-dimethoxy-4-methyl-4,5-dihydro-3H-benzo[d][1,2]diazepine, and how can computational methods improve reaction efficiency?

Answer:
Synthesis typically involves bromination of precursor compounds followed by cyclization under controlled conditions (e.g., dichloromethane solvent, palladium catalysts). Computational methods like quantum chemical reaction path searches can predict transition states and intermediates, reducing trial-and-error experimentation. For example, the ICReDD framework integrates computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent polarity, catalyst loading) and accelerating synthesis by up to 50% . Factorial design (e.g., varying temperature, reagent ratios) further optimizes yields while minimizing experiments .

Basic: How should researchers characterize the structural and electronic properties of this compound to validate synthesis?

Answer:
Use spectroscopic and crystallographic methods:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm substituent positions (e.g., bromophenyl, dimethoxy groups).
  • X-ray diffraction : Resolve crystal structure to verify stereochemistry and ring conformation (see similar benzodiazepines in for methodology) .
  • DFT calculations : Compare computed vibrational spectra (IR/Raman) with experimental data to validate electronic properties .

Advanced: How can researchers resolve contradictions in kinetic data during reaction mechanism studies?

Answer:
Contradictions often arise from competing pathways (e.g., radical vs. ionic mechanisms). Address this by:

  • Isotopic labeling : Track intermediates via 18O^{18}O-labeling in methoxy groups or 2H^{2}H-substitution in bromophenyl rings.
  • In-situ monitoring : Use techniques like FTIR or mass spectrometry to detect transient intermediates.
  • Microkinetic modeling : Combine experimental rate data with computational simulations to identify dominant pathways .

Advanced: What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?

Answer:

  • Forced degradation studies : Expose the compound to acidic/basic conditions (pH 1–13) and elevated temperatures (40–80°C). Monitor degradation products via HPLC-MS .
  • Thermogravimetric analysis (TGA) : Quantify thermal decomposition thresholds.
  • Molecular dynamics (MD) simulations : Predict degradation pathways by modeling bond dissociation energies and solvent interactions .

Advanced: How can researchers design experiments to explore structure-activity relationships (SAR) for this compound’s biological targets?

Answer:

  • Analog synthesis : Modify substituents (e.g., replace bromine with chlorine, vary methoxy positions) and test against target receptors (e.g., GABAA_A for benzodiazepine activity) .
  • Docking studies : Use software like AutoDock to predict binding affinities and compare with experimental IC50_{50} values.
  • Multivariate analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., Hammett constants) with activity data .

Advanced: What computational tools and protocols are essential for simulating this compound’s reactivity in catalytic systems?

Answer:

  • Density Functional Theory (DFT) : Calculate reaction barriers and charge distributions (software: Gaussian, ORCA).
  • Reactor simulations : Use Aspen Plus or COMSOL to model mass transfer and heat effects in scaled-up syntheses .
  • Machine learning (ML) : Train models on existing reaction datasets to predict optimal catalysts (e.g., Pd vs. Ni) and solvent systems .

Advanced: How should researchers address discrepancies between experimental and computational results in electronic property studies?

Answer:

  • Basis set validation : Test DFT functionals (e.g., B3LYP vs. M06-2X) to identify the most accurate for π-conjugation effects in the diazepine ring.
  • Solvent corrections : Apply implicit solvation models (e.g., PCM) to align computed spectra with experimental UV-Vis data.
  • Error analysis : Quantify uncertainties in computational parameters (e.g., grid size, convergence criteria) using sensitivity analysis .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential irritant properties.
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane).
  • Waste disposal : Segregate halogenated waste (bromine-containing byproducts) according to EPA guidelines .

Advanced: How can researchers integrate heterogeneous catalysis (e.g., membrane reactors) to improve synthesis sustainability?

Answer:

  • Membrane reactors : Use Pd-loaded ceramic membranes for continuous bromination, enhancing selectivity and reducing catalyst leaching .
  • Lifecycle assessment (LCA) : Compare energy/water usage of batch vs. flow systems using tools like SimaPro .

Advanced: What statistical approaches are recommended for optimizing purification processes (e.g., chromatography, recrystallization)?

Answer:

  • Design of Experiments (DoE) : Apply Box-Behnken designs to optimize mobile phase composition (e.g., hexane:ethyl acetate ratios) and column temperature .
  • Response surface methodology (RSM) : Model crystallization yields as a function of cooling rate and solvent polarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.